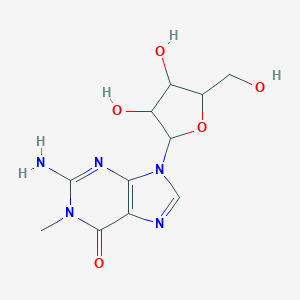
6-Ethenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 2-(6-vinylpyridin-2-yl)ethan-1-amine. This compound has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Ethenylpyridin-2-amine is not well understood. However, it has been suggested that it may act as a ligand for various metal ions, leading to the formation of metal complexes. These metal complexes may have potential applications in catalysis and other areas of research.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 6-Ethenylpyridin-2-amine. However, studies have shown that it has low toxicity and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Ethenylpyridin-2-amine in lab experiments is its ease of synthesis. It can be prepared using simple and readily available starting materials. However, one of the limitations is the lack of information on its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 6-Ethenylpyridin-2-amine. One area of interest is the use of this compound as a ligand for the preparation of metal complexes with potential applications in catalysis and other fields. Another area of research is the investigation of its potential use as a building block for the synthesis of organic materials. Further studies are also needed to understand its mechanism of action and potential applications in other areas of research.
In conclusion, 6-Ethenylpyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of research.
Méthodes De Synthèse
One of the common methods for synthesizing 6-Ethenylpyridin-2-amine is through the reaction of 2-bromo-6-vinylpyridine with ethylenediamine. The reaction takes place in the presence of a palladium catalyst and a base. The product obtained is then purified through column chromatography.
Applications De Recherche Scientifique
6-Ethenylpyridin-2-amine has been found to have potential applications in various fields of scientific research. It has been studied for its use as a ligand in coordination chemistry, as a building block for the synthesis of organic materials, and as a precursor for the preparation of other pyridine derivatives.
Propriétés
Numéro CAS |
102000-56-6 |
|---|---|
Nom du produit |
6-Ethenylpyridin-2-amine |
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
6-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2,(H2,8,9) |
Clé InChI |
WKCNOPNIPHRMCY-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(=CC=C1)N |
SMILES canonique |
C=CC1=NC(=CC=C1)N |
Synonymes |
2-Pyridinamine,6-ethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



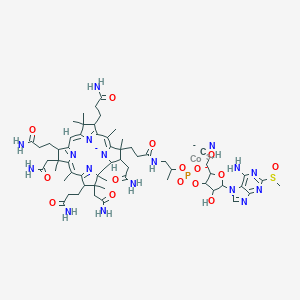
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
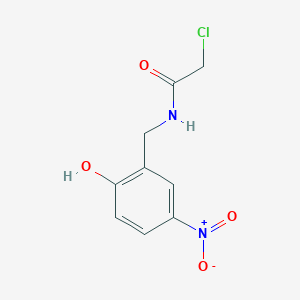
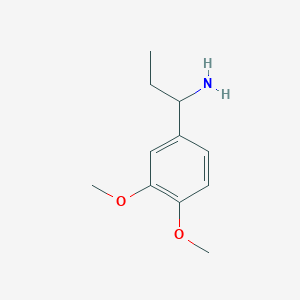
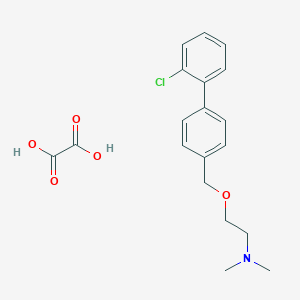
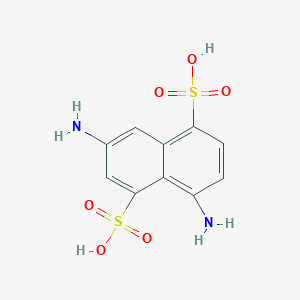
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
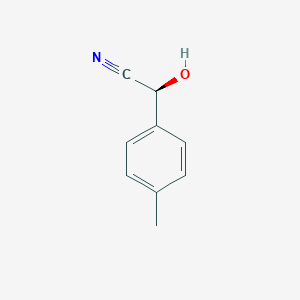

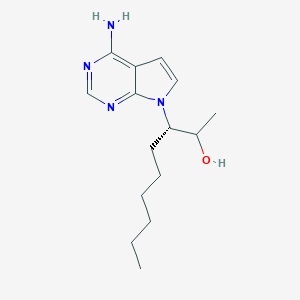

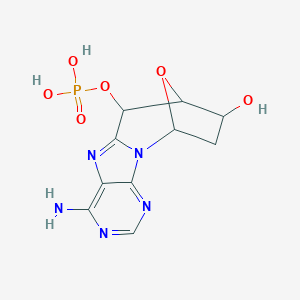
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
